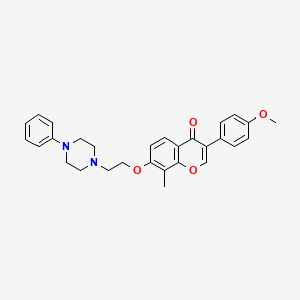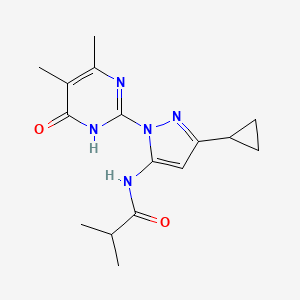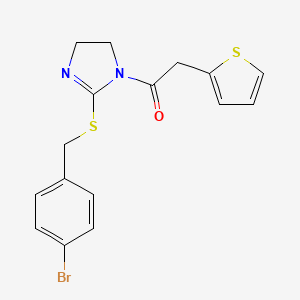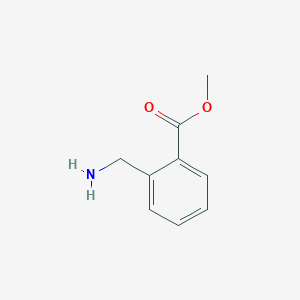
3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of chromen-4-one, which is a type of coumarin. Coumarins are a class of phenolic compounds which have a wide range of biological activities, including anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Synthesis and Antibacterial Activity
Antimicrobial Activity and Molecular Modeling
A series of chromen-2-one derivatives, similar in structure to the requested compound, were synthesized and exhibited significant antibacterial and antifungal activities. These compounds were further analyzed using docking studies with the crystal structure of oxidoreductase proteins, indicating their potential as antimicrobial agents (Mandala et al., 2013).
Synthesis of Warfarin Analogs
Research on the synthesis of Warfarin and its analogs using novel polystyrene-supported catalysts demonstrates the utility of chromen-4-one derivatives in the development of therapeutic agents. These synthetic processes highlight the compound's role in the Michael addition, crucial for synthesizing anticoagulant medications (Alonzi et al., 2014).
Neuroprotective Effects and Antioxidant Properties
Neuroprotective Effects Against Oxidative Stress
Novel pyrano[3,2-c]chromene derivatives bearing the phenylpiperazine moiety, including structures similar to the requested compound, have shown significant acetylcholinesterase inhibitory activity and neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. These findings suggest potential applications in treating neurodegenerative diseases (Sameem et al., 2017).
Antioxidant Properties
An investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, including a newly synthesized compound, assessed their activity in a hypochlorous system. This study indicates the potential use of chromen-4-one derivatives in developing antioxidant therapies, highlighting their importance in medicinal chemistry (Stanchev et al., 2009).
Synthesis and Characterization
Synthesis of Aromatic Carbamates
The condensation reactions involving methyl N-(3-hydroxyphenyl)carbamate with various substrates to form chromene derivatives showcase the versatility of chromen-4-one compounds in organic synthesis. These reactions provide a basis for developing new pharmaceutical agents with specific biological activities (Velikorodov et al., 2014).
Photo-reorganization Studies
Research on the photo-reorganization of 3-alkoxychromenones into angular pentacyclic compounds underlines the photophysical properties of chromen-4-one derivatives. Such studies are fundamental for understanding the chemical behavior of these compounds under different conditions and their potential applications in photodynamic therapy (Dalai et al., 2017).
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-27(34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23)13-12-25-28(32)26(20-35-29(21)25)22-8-10-24(33-2)11-9-22/h3-13,20H,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKVGRMFNJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)



![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)
![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)

![2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2741760.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)


![1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2741764.png)
